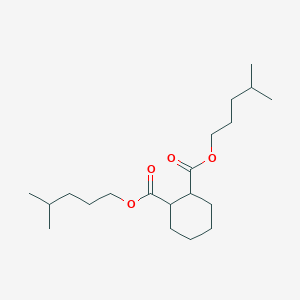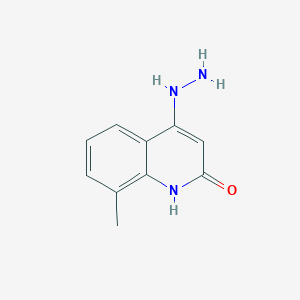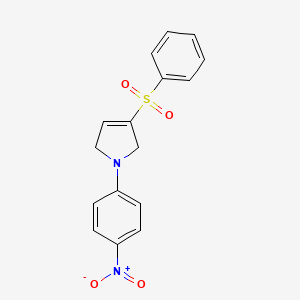![molecular formula C16H10Cl2N4O5 B14257271 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole CAS No. 207232-76-6](/img/structure/B14257271.png)
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The presence of chloromethyl and nitrophenyl groups further enhances its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-(chloromethyl)-5-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Dehydrating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and complex heterocyclic compounds.
科学的研究の応用
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.
作用機序
The mechanism of action of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- 2,5-Bis(chloromethyl)-1-methoxy-4-octyloxybenzene
- 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
- 2,5-Bis(aminomethyl)furan
Uniqueness
Compared to similar compounds, 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole stands out due to its unique combination of chloromethyl and nitrophenyl groups attached to the oxadiazole ring
特性
CAS番号 |
207232-76-6 |
|---|---|
分子式 |
C16H10Cl2N4O5 |
分子量 |
409.2 g/mol |
IUPAC名 |
2,5-bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10Cl2N4O5/c17-7-9-1-3-11(21(23)24)5-13(9)15-19-20-16(27-15)14-6-12(22(25)26)4-2-10(14)8-18/h1-6H,7-8H2 |
InChIキー |
LCYWFESIRBERQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
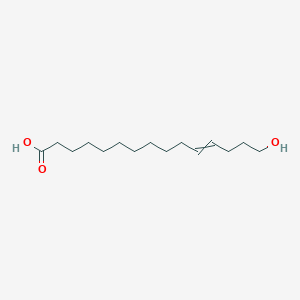
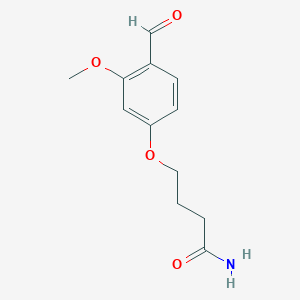

![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
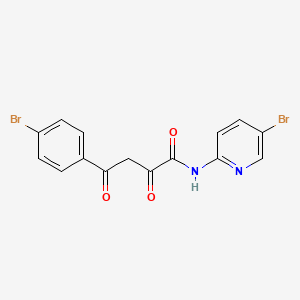

![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
